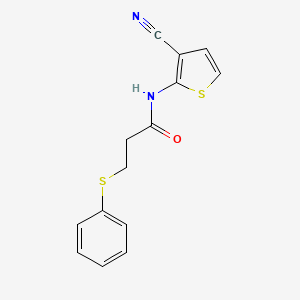

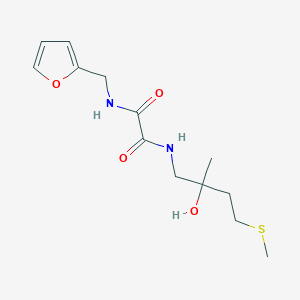

![molecular formula C14H17ClN2O3 B2520725 4-[2-(1H-Imidazol-1-yl)ethoxy]-3,5-dimethylbenzoesäure Hydrochlorid CAS No. 1333745-58-6](/img/structure/B2520725.png)

4-[2-(1H-Imidazol-1-yl)ethoxy]-3,5-dimethylbenzoesäure Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and aromatic interactions due to the presence of the imidazole ring and the benzoic acid moiety.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of 4H-imidazoles is described through the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to various imidazole derivatives . Although the exact synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride is not detailed, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The paper discussing the structure of a related compound, 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]pyridin-2-yl}-3,3-dimethylbutanoic acid, highlights the importance of the dihedral angles between the planes of the imidazopyridine group and the phenyl ring, which could affect the compound's interaction with biological targets . This information is relevant for understanding how the substitution pattern on the imidazole ring and the spatial orientation of the substituents might influence the activity of 4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including hydrolysis, oxidation, and complexation with metals. The synthesis paper describes the hydrolysis of an imidazole derivative leading to a ketoester, which upon further reaction yields a different imidazole compound. This indicates that 4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride might also be reactive under acidic or basic conditions, potentially leading to various transformation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, solubility, and stability. The paper on the synthesis of 2-amino-4,5-dimethylbenzoic acid provides insights into the characterization techniques such as FT-IR and NMR, which are essential for confirming the structure and purity of synthesized compounds. These techniques could be applied to analyze the physical and chemical properties of 4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Imidazol-Derivate zeigen verschiedene biologische Aktivitäten wie antibakterielle . Beispielsweise haben bestimmte Verbindungen eine signifikante Aktivität gegen E. coli .

Antimykobakterielle Aktivität

Imidazol-Derivate zeigen auch antimykobakterielle Eigenschaften .

Entzündungshemmende Aktivität

Imidazol-Derivate können aufgrund ihrer entzündungshemmenden Eigenschaften bei der Behandlung von Entzündungen eingesetzt werden .

Antitumoraktivität

Imidazol-Derivate wurden als Antitumoraktivitäten aufweisend gefunden .

Antidiabetische Aktivität

Imidazol-Derivate können aufgrund ihrer antidiabetischen Eigenschaften bei der Behandlung von Diabetes eingesetzt werden .

Antiallergische Aktivität

Imidazol-Derivate wurden als antiallergische Aktivitäten aufweisend gefunden .

Antipyretische Aktivität

Imidazol-Derivate können aufgrund ihrer antipyretischen Eigenschaften bei der Behandlung von Fieber eingesetzt werden .

Antioxidative Aktivität

Imidazol-Derivate wurden als antioxidative Aktivitäten aufweisend gefunden . Beispielsweise haben bestimmte Verbindungen eine signifikante antioxidative Aktivität unter Verwendung verschiedener Methoden wie Wasserstoffperoxid-Abfangen, Stickstoffoxid-Abfangen, DPPH und FRAP-Assay gezeigt .

Wirkmechanismus

Target of Action

The primary target of 4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride is the Thromboxane (TX) synthase . Thromboxane synthase is an enzyme responsible for the transformation of prostaglandin H2 into thromboxane A2, a potent vasoconstrictor and platelet aggregator.

Mode of Action

Imidazole-containing compounds are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function of the target proteins.

Biochemical Pathways

It is known that imidazole derivatives can influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

The broad range of biological activities exhibited by imidazole derivatives suggests that they may have diverse effects at the molecular and cellular levels .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, which makes them promising candidates for the development of novel drugs . Therefore, the future directions of “4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride” could be in the development of new drugs with various biological activities.

Eigenschaften

IUPAC Name |

4-(2-imidazol-1-ylethoxy)-3,5-dimethylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3.ClH/c1-10-7-12(14(17)18)8-11(2)13(10)19-6-5-16-4-3-15-9-16;/h3-4,7-9H,5-6H2,1-2H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAZKHQIQYIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCN2C=CN=C2)C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

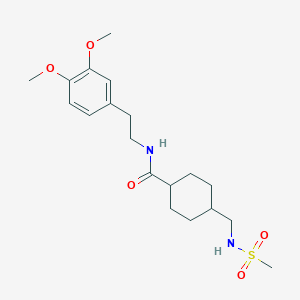

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

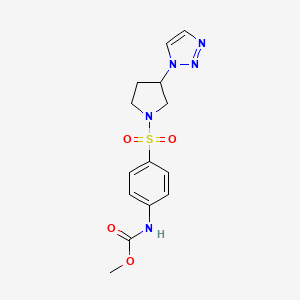

![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)

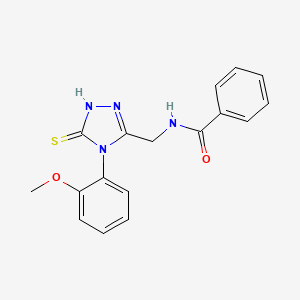

![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)

![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)

![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)

![3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2520657.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)

![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)

![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)